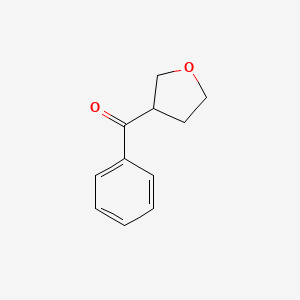
3-Benzoyloxolane
Vue d'ensemble
Description
3-Benzoyloxolane (3-BzO) is an organic compound belonging to the class of oxolanes. It is a highly versatile and valuable chemical compound with a wide range of applications in synthetic organic chemistry and in the pharmaceutical and biotechnological industries. 3-BzO is a colorless, crystalline solid with a melting point of 65-67°C and a boiling point of 174-175°C. It is soluble in a variety of organic solvents, including ether, chloroform, benzene, and ethanol.
Applications De Recherche Scientifique
Photoinitiation in Polymerization
One of the significant applications of 3-Benzoyloxolane derivatives is in the field of polymer science as photoinitiators for free radical polymerization. For instance, 6-Benzoyl-1,3-benzodioxolane has been synthesized and characterized for its capability to act as an initiator for the polymerization of various monomers. This compound, due to its hydrogen abstraction type photoinitiator nature, does not require an additional hydrogen donor for initiation, setting it apart from benzophenone-based photoinitiators (Wang & Nie, 2009) Wang & Nie, 2009.
Environmental Analysis
Another application involves the environmental analysis of pharmaceuticals, personal care products, and illicit drugs in water bodies. A study presented a new technique, ultra-performance liquid chromatography–electrospray tandem mass spectrometry, for developing simultaneous multiresidue methods. This method, capable of determining multiple classes of compounds, showcases the broader applicability of analytical techniques involving benzoyloxolane derivatives in environmental monitoring (Kasprzyk-Hordern et al., 2008) .
Antimicrobial Research
Benzoxazole derivatives, which are structurally related to benzoyloxolane, have been evaluated for their antimicrobial activities. These compounds exhibited a broad spectrum of activity against various microorganisms, indicating their potential as scaffolds in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016) Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016.
Skin Care and Cosmetic Applications
In the cosmetic industry, benzoyl peroxide, a compound related to 3-Benzoyloxolane, is extensively used in acne treatment. It has been studied for its effectiveness and safety in treating acne vulgaris, indicating its importance in dermatological applications (Kawashima et al., 2014) .
Propriétés
IUPAC Name |
oxolan-3-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVDCXGFJUEGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyloxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




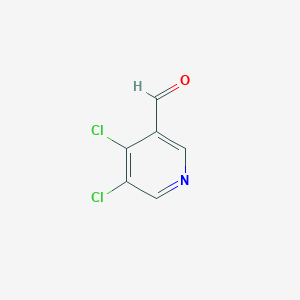
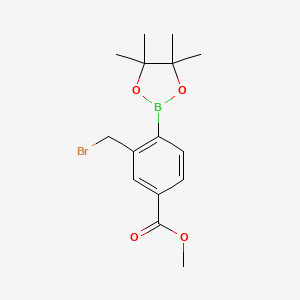
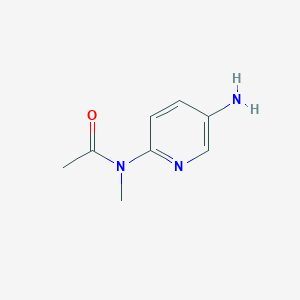
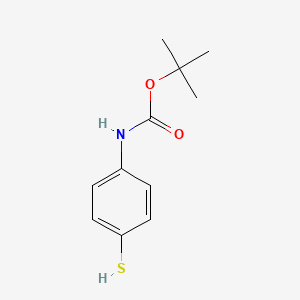
![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)
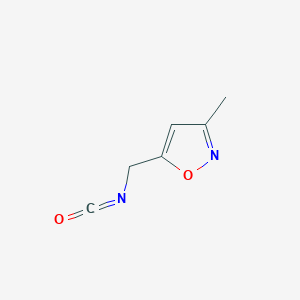
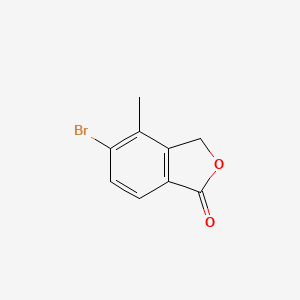
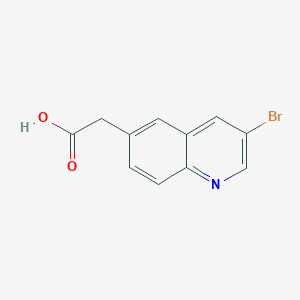


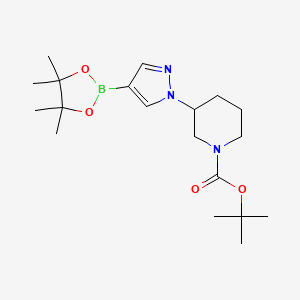
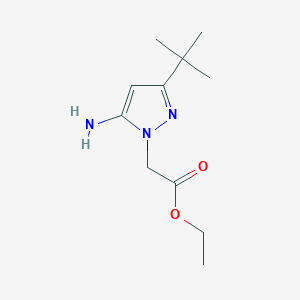
![Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B1526709.png)